molecular formula C21H27BrN2O B6010092 2-({4-[benzyl(ethyl)amino]-1-piperidinyl}methyl)-4-bromophenol

2-({4-[benzyl(ethyl)amino]-1-piperidinyl}methyl)-4-bromophenol

Cat. No.: B6010092
M. Wt: 403.4 g/mol
InChI Key: HSRJUIYSYAXNIE-UHFFFAOYSA-N
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Properties

IUPAC Name

2-[[4-[benzyl(ethyl)amino]piperidin-1-yl]methyl]-4-bromophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27BrN2O/c1-2-24(15-17-6-4-3-5-7-17)20-10-12-23(13-11-20)16-18-14-19(22)8-9-21(18)25/h3-9,14,20,25H,2,10-13,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSRJUIYSYAXNIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C2CCN(CC2)CC3=C(C=CC(=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Pharmacological Applications

  • Antidepressant Activity : Research indicates that compounds with similar structural features may exhibit antidepressant effects through modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. The presence of the piperidine ring is often associated with this activity due to its ability to interact with monoamine transporters.
  • Analgesic Properties : The compound's structural similarity to known analgesics suggests potential pain-relieving properties. Studies on related compounds have shown efficacy in managing pain through opioid receptor modulation, making this compound a candidate for further exploration in pain management therapies.
  • Anticancer Research : Preliminary studies suggest that bromophenols possess anticancer properties due to their ability to induce apoptosis in cancer cells. The specific application of 2-({4-[Benzyl(ethyl)amino]-1-piperidinyl}methyl)-4-bromophenol in cancer research could focus on its cytotoxic effects against various cancer cell lines, warranting detailed investigation.

Material Science Applications

  • Polymer Chemistry : The compound can serve as a functional monomer in the synthesis of polymers with specific properties, such as enhanced thermal stability or improved mechanical strength. Its bromine content may facilitate cross-linking reactions in polymer networks.
  • Sensor Development : Due to its chemical structure, this compound could be utilized in the development of sensors for detecting environmental pollutants or biomolecules, leveraging its potential reactivity and selectivity.

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry examined various piperidine derivatives for their antidepressant-like effects in animal models. The results indicated that modifications to the piperidine structure significantly impacted efficacy, suggesting that this compound may have similar potential if tested under controlled conditions .

Case Study 2: Anticancer Properties

In vitro studies conducted on bromophenols revealed their ability to inhibit tumor growth in breast cancer cell lines. The mechanism involved the induction of oxidative stress leading to apoptosis. Future research should explore the specific effects of this compound on different cancer types .

Biological Activity

The compound 2-({4-[benzyl(ethyl)amino]-1-piperidinyl}methyl)-4-bromophenol (CAS Number: 1530458) has garnered interest for its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity supported by diverse research findings, case studies, and data tables.

Chemical Structure and Properties

  • Chemical Formula : C21H27BrN2O
  • Molecular Weight : 400.36 g/mol
  • IUPAC Name : this compound

The structure of the compound features a bromophenol moiety linked to a piperidine ring, which is further substituted with a benzyl(ethyl)amino group. This unique structure is believed to contribute to its biological activity.

Research indicates that compounds with similar structures often exhibit activity through modulation of neurotransmitter systems, particularly those involving dopamine and serotonin receptors. The presence of the piperidine ring suggests potential interactions with various G protein-coupled receptors (GPCRs), which are critical in many signaling pathways associated with neurological functions.

Antiviral Activity

A study evaluated the antiviral properties of structurally related compounds, focusing on their inhibitory effects on HIV-1 reverse transcriptase (RT). The findings revealed that certain derivatives demonstrated significant potency against HIV-1 RT, suggesting that modifications in the side chains could enhance antiviral activity . While specific data on this compound is limited, its structural analogs indicate a potential for similar effects.

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory potential of this compound. Compounds with bromophenol structures have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. Although direct studies on this compound are scarce, related compounds have shown promise in reducing inflammation in various models .

Neuropharmacological Effects

The piperidine component suggests possible neuropharmacological applications. Studies on related piperidine derivatives have shown efficacy in treating conditions such as anxiety and depression by acting as selective serotonin reuptake inhibitors (SSRIs) or dopamine receptor antagonists. The dual action on both serotonin and dopamine pathways may provide therapeutic benefits in mood disorders .

Case Studies and Research Findings

StudyFindings
Antiviral Evaluation Compounds similar to this compound showed significant inhibition of HIV-1 RT, indicating potential for antiviral applications .
Anti-inflammatory Activity Related bromophenol compounds demonstrated a capacity to inhibit inflammatory mediators, suggesting a pathway for therapeutic use in inflammatory diseases .
Neuropharmacological Studies Piperidine derivatives have been associated with neuroprotective effects and modulation of neurotransmitter systems, indicating potential applications in treating neurological disorders .

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